1-Benzyl-3-ethyl-4-hydroxypiperidine
Description
1-Benzyl-3-ethyl-4-hydroxypiperidine is a piperidine derivative featuring a benzyl group at position 1, an ethyl group at position 3, and a hydroxyl group at position 3. Piperidine derivatives are widely studied for their pharmacological and synthetic utility, particularly in medicinal chemistry.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-benzyl-3-ethylpiperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-2-13-11-15(9-8-14(13)16)10-12-6-4-3-5-7-12/h3-7,13-14,16H,2,8-11H2,1H3 |
InChI Key |
JFMOHUZBQMYOEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Ethyl Groups : Chloromethyl (Cl-CH₂-) and bromo (Br) substituents (e.g., ) introduce higher molecular weights and reactivity compared to ethyl or methyl groups. Ethyl esters (e.g., ) increase hydrophobicity and may influence bioavailability.
- Hydroxyl vs. Ketone Groups : The hydroxyl group in the target compound (absent in evidence-derived analogs) could enhance hydrogen bonding and solubility compared to ketone-containing derivatives (e.g., ).
Physicochemical Properties
- Melting Points : Ethyl 1-benzyl-4-piperidone-3-carboxylate hydrochloride hydrate decomposes at ~170°C , whereas halogenated analogs (e.g., ) may have lower melting points due to weaker intermolecular forces.
- Molecular Weight : Derivatives with bulkier substituents (e.g., ethyl esters in , MW 315.79) exceed simpler analogs (e.g., , MW 268.15), impacting pharmacokinetic parameters like diffusion rates.
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